
Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate
Overview
Description
Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate, also known as glycidyl methacrylate, is a versatile chemical compound with the molecular formula C13H20O5. It is widely used in various industrial applications due to its unique chemical properties. This compound is a colorless liquid with a sweet odor and is known for its ability to undergo polymerization, making it valuable in the production of polymers and copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with glycidol or epichlorohydrin. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, methacrylic acid and glycidol or epichlorohydrin, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form homopolymers and copolymers.
Addition Reactions: The compound can participate in addition reactions with nucleophiles such as amines and alcohols.
Epoxide Ring-Opening: The oxirane ring in the compound can be opened by nucleophiles, leading to the formation of diols.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Addition Reactions: Typically carried out in the presence of a base such as sodium hydroxide.
Epoxide Ring-Opening: Catalyzed by acids or bases, depending on the desired product.
Major Products Formed
Homopolymers and Copolymers: Used in coatings, adhesives, and sealants.
Scientific Research Applications
Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Utilized in the modification of biomolecules and the preparation of biocompatible materials.
Medicine: Employed in the development of drug delivery systems and medical adhesives.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and addition reactions. The oxirane ring in the compound is highly reactive and can be opened by nucleophiles, leading to the formation of various products. The compound’s reactivity is attributed to the presence of the oxirane ring and the methacrylate group, which can participate in free radical polymerization .
Comparison with Similar Compounds
Similar Compounds
Glycidyl Methacrylate: Similar in structure and reactivity, used in similar applications.
Methyl Methacrylate: Lacks the oxirane ring, used primarily in the production of polymethyl methacrylate (PMMA).
Butyl Acrylate: Used in the production of polymers and copolymers, but with different properties due to the absence of the oxirane ring.
Uniqueness
Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to the presence of both the oxirane ring and the methacrylate group, which confer high reactivity and versatility. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .
Biological Activity
Ethene; oxiran-2-ylmethyl 2-methylprop-2-enoate, commonly known as glycidyl methacrylate (GMA) , is a chemical compound with significant biological activity. Its unique structure, which combines an oxirane (epoxide) ring with a methacrylate group, contributes to its reactivity and versatility in various applications, particularly in the biomedical field.
- Molecular Formula : C₁₃H₂₀O₅
- Appearance : Colorless liquid with a sweet odor
- Key Functional Groups : Epoxide and methacrylate
The presence of the oxirane ring allows GMA to undergo ring-opening reactions, making it suitable for modifying biomolecules and synthesizing biocompatible materials.
Biological Activity
Glycidyl methacrylate exhibits a range of biological activities that are beneficial in medical applications:
- Biocompatibility : GMA is utilized in creating biocompatible materials, essential for medical devices and drug delivery systems. Its ability to react with various nucleophiles enables the modification of proteins and other biomolecules, enhancing their compatibility with biological tissues.
- Medical Adhesives : Due to its excellent adhesion properties, GMA is employed in formulating medical adhesives. These adhesives are critical in surgical procedures and wound care, providing strong bonding while being gentle on tissues.
- Polymerization : GMA can polymerize to form hydrogels and other polymeric materials that are used in controlled drug release systems. This property is crucial for developing sustained-release formulations that improve therapeutic efficacy.
Safety and Toxicology
Research indicates that while GMA has beneficial applications, it also poses safety concerns. Studies have shown that exposure to high concentrations can lead to adverse health effects:
- Carcinogenic Potential : Long-term exposure studies in laboratory animals have demonstrated a significant increase in tumor incidence at high doses, particularly affecting the nasal cavity and reproductive organs . This raises concerns about its use in consumer products without adequate safety measures.
- Irritation and Sensitization : GMA can cause skin irritation and sensitization upon contact, necessitating careful handling during manufacturing and application processes .
Case Study 1: Medical Adhesive Development
In a study focused on developing a new class of medical adhesives using GMA, researchers found that the addition of specific crosslinking agents enhanced the adhesive's strength while maintaining flexibility. This study highlighted GMA's role in formulating adhesives that can withstand physiological conditions without degrading or losing efficacy.
Case Study 2: Drug Delivery Systems
A research project investigated the use of GMA-based polymers for targeted drug delivery. The findings indicated that drugs encapsulated in GMA-derived hydrogels exhibited controlled release profiles, significantly improving therapeutic outcomes in animal models compared to conventional delivery methods.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Applications |
---|---|---|
Glycidyl Methacrylate | Epoxide functionality | Medical adhesives, drug delivery systems |
Methyl Methacrylate | Lacks epoxide ring | Primarily for polymethyl methacrylate production |
Butyl Acrylate | No epoxide functionality | Used for polymers but less versatile than GMA |
The unique combination of an epoxide ring and a methacrylate group makes glycidyl methacrylate particularly valuable compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods and characterization techniques for the copolymer of ethene and oxiran-2-ylmethyl 2-methylprop-2-enoate (GMA)?
The copolymer is typically synthesized via free radical polymerization, often initiated by thermal or UV-activated initiators. For characterization, use:
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., epoxide rings in GMA at ~910 cm⁻¹ and ester carbonyl bands at ~1720 cm⁻¹) .
- Nuclear magnetic resonance (NMR) to confirm monomer incorporation ratios (e.g., ethylene’s backbone protons vs. GMA’s glycidyl group).
- Gel permeation chromatography (GPC) for molecular weight distribution analysis .
Q. What safety protocols are essential when handling oxiran-2-ylmethyl 2-methylprop-2-enoate (GMA) in the lab?
- Exposure limits : Adhere to occupational exposure limits (OELs) for methacrylates:
- TWA : ≤100 ppm (Netherlands)
- STEL : ≤50 ppm for methyl methacrylate derivatives .
- PPE : Use nitrile gloves, chemical-resistant lab coats, and OV/AG/P99 respirators for vapor protection .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks and epoxide sensitization .
Q. How does the reactivity of GMA’s epoxide group influence copolymer applications?
The epoxide group enables post-polymerization modifications, such as crosslinking with amines or thiols, enhancing material properties (e.g., adhesion, thermal stability). For example, glycidyl groups in GMA-containing polymers are used in coatings and adhesives for their tunable reactivity .
Advanced Research Questions
Q. How can researchers mitigate side reactions during copolymer synthesis (e.g., premature epoxide ring-opening)?
- Temperature control : Polymerize below 60°C to minimize thermal degradation of epoxide groups.
- Inhibitors : Add stabilizers like hydroquinone (50–100 ppm) to suppress radical-induced side reactions .
- Monomer purification : Pre-treat GMA with molecular sieves to remove moisture, which accelerates hydrolysis .
Q. How should contradictions in spectroscopic data (e.g., FTIR band assignments) be resolved?
Combine experimental data with computational modeling (e.g., MP2/6-311+G(3df,3pd) level) to distinguish overlapping bands. For example, Fermi resonances between CH stretches and ring vibrations in ethene-derived ozonides were resolved by simulating spectra . Validate assignments using isotopic labeling or temperature-dependent studies .
Q. What computational tools are effective for analyzing the copolymer’s structural stability?
- Density functional theory (DFT) : Predict bond dissociation energies of epoxide rings to assess thermal stability.
- Molecular dynamics (MD) : Simulate polymer chain dynamics under stress or solvent exposure .
- SHELX suite : Refine crystal structures if semicrystalline regions exist (e.g., in ethylene-rich copolymers) .
Q. How does the copolymer’s stability vary under oxidative or hydrolytic conditions?
- Hydrolytic degradation : Epoxide rings hydrolyze to diols in acidic/alkaline conditions, monitored via pH-stat titration or mass loss .
- Oxidative resistance : Use accelerated aging tests (e.g., 70°C, 75% RH) and track carbonyl index changes via FTIR .
Q. What mechanistic insights exist for epoxide ring-opening reactions in GMA-containing copolymers?
Ring-opening proceeds via nucleophilic attack (e.g., by amines), following second-order kinetics. In situ FTIR can track epoxide conversion, while quantum mechanical calculations (e.g., NBO analysis) reveal charge distribution during transition states .
Properties
IUPAC Name |
ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-2/h6H,1,3-4H2,2H3;1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONHAJWVOAJZGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CO1.C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26061-90-5, 119433-93-1 | |
Details | Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |
Record name | Ethylene-glycidyl methacrylate copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26061-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |
Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119433-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26061-90-5 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, polymer with ethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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